molecular formula C10H11FO2 B7845457 2-(2-Fluorophenyl)butanoic acid

2-(2-Fluorophenyl)butanoic acid

Cat. No.: B7845457
M. Wt: 182.19 g/mol
InChI Key: CTOTUHUHXLZDPP-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)butanoic acid is an organic compound characterized by a fluorophenyl group attached to a butanoic acid moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-fluorobenzene as the starting material.

  • Reaction Steps: The process involves a series of reactions including Friedel-Crafts acylation, followed by reduction and esterification steps.

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled reaction environments.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.

  • Substitution: Substitution reactions involving halogenation or nitration can be performed on the fluorophenyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration, respectively.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Halogenated and nitrated derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)butanoic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Fluorophenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.

  • Pathways Involved: It can modulate signaling pathways related to inflammation, metabolism, and cell growth.

Comparison with Similar Compounds

  • 2-Fluorophenylacetic Acid: Similar structure but with a shorter carbon chain.

  • 2-Fluorobenzoic Acid: Contains a fluorophenyl group attached to a benzoic acid moiety.

  • 2-Fluorophenylboronic Acid: Contains a boronic acid group instead of a carboxylic acid group.

Uniqueness: 2-(2-Fluorophenyl)butanoic acid is unique due to its specific combination of fluorophenyl and butanoic acid groups, which imparts distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

2-(2-fluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-2-7(10(12)13)8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOTUHUHXLZDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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